molecular formula C6H12O6 B118797 D-Glucose-2-13C CAS No. 105931-74-6

D-Glucose-2-13C

Cat. No.: B118797
CAS No.: 105931-74-6
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-UKLRSMCWSA-N
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Description

Labeled glucose is a form of glucose that has been tagged with an isotope, such as carbon-13 or fluorine-18, to trace its metabolic pathways in biological systems. This compound is pivotal in studying glucose metabolism, providing insights into various biochemical processes and disease states.

Preparation Methods

Synthetic Routes and Reaction Conditions

Labeled glucose can be synthesized using various methods depending on the isotope used. For instance, carbon-13 labeled glucose is typically produced by growing plants in an atmosphere enriched with carbon-13 dioxide. The plants incorporate the carbon-13 into glucose through photosynthesis. Fluorine-18 labeled glucose, commonly used in positron emission tomography (PET) imaging, is synthesized by nucleophilic substitution of a suitable precursor with fluorine-18 .

Industrial Production Methods

Industrial production of labeled glucose involves large-scale synthesis using isotopically enriched precursors. For carbon-13 labeled glucose, industrial methods include the use of carbon-13 enriched carbon dioxide in controlled agricultural settings. For fluorine-18 labeled glucose, automated synthesis modules are employed to ensure high yield and purity, crucial for medical imaging applications .

Chemical Reactions Analysis

Types of Reactions

Labeled glucose undergoes similar chemical reactions as unlabeled glucose, including oxidation, reduction, and substitution reactions. The labeling does not significantly alter the chemical reactivity of the glucose molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include gluconic acid from oxidation, sorbitol from reduction, and fluorine-18 labeled glucose from substitution reactions .

Scientific Research Applications

Labeled glucose has extensive applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-[18F]fluoro-D-glucose (18F-FDG): A widely used glucose analog in PET imaging.

    Carbon-13 labeled glucose: Used in metabolic studies to trace carbon flow in biochemical pathways.

Uniqueness

Labeled glucose is unique due to its ability to provide real-time insights into metabolic processes. Unlike other compounds, it can be used to visualize glucose uptake and utilization in living organisms, making it invaluable in both research and clinical settings .

Labeled glucose stands out for its versatility and critical role in advancing our understanding of metabolism and disease. Its applications span across various fields, making it a cornerstone in scientific research and medical diagnostics.

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UKLRSMCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484449
Record name Labeled Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105931-74-6
Record name D-Glucopyranose-2-13C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105931-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Labeled Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose-2-13C
Reactant of Route 2
D-Glucose-2-13C
Reactant of Route 3
D-Glucose-2-13C
Reactant of Route 4
D-Glucose-2-13C
Reactant of Route 5
D-Glucose-2-13C
Reactant of Route 6
D-Glucose-2-13C

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